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molecular formula C15H13FN2O B8407368 3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile

3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile

Cat. No. B8407368
M. Wt: 256.27 g/mol
InChI Key: IKAJYXZEBQFDGC-UHFFFAOYSA-N
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Patent
US06653330B2

Procedure details

Trifluoroacetic acid (1 ml) was added dropwise to a solution of 3-fluoro-4-[(4-methoxybenzyl)amino]benzonitrile (1.0 g, 3.9 mmol), obtained in Example 25(1), in anhydrous dichloromethane (20 ml) cooled to 0° C. with stirring. The resulting mixture was stirred at room temperature overnight. At the end of this time, the reaction mixture was poured into saturated aqueous sodium hydrogencarbonate solution at 0° C. The resulting mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residual oil was chromatographed on a silica gel column using ethyl acetate-hexane (1:6) as the eluant to afford 4-amino-3-fluorobenzonitrile (252 mg, yield 47%) as a pale orange solid which was recrystallized from ethyl acetate-hexane to give white powdery crystals. Melting point: 84° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[NH:17]CC1C=CC(OC)=CC=1)[C:12]#[N:13].C(=O)([O-])O.[Na+]>ClCCl>[NH2:17][C:16]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[F:8] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1NCC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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